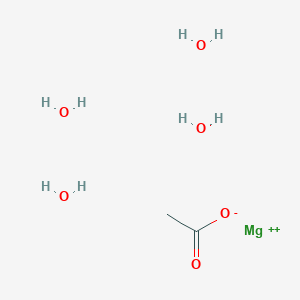
2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring
Preparation Methods
The synthesis of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide typically involves the following steps:
Chemical Reactions Analysis
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design. The hydroxy group can form hydrogen bonds, further influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as:
2,2-Difluorocyclohexanone: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain reactions.
Cyclohexane-1-carboximidamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-N’-hydroxycyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboximidamide group, leading to different biological and chemical properties.
Properties
Molecular Formula |
C7H12F2N2O |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)4-2-1-3-5(7)6(10)11-12/h5,12H,1-4H2,(H2,10,11) |
InChI Key |
WSFLGDGCIMNGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=NO)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)




![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)





